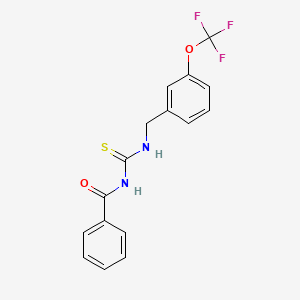
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide is a chemical compound with the CAS number 1023497-26-8 . It is used in various chemical applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a phenyl group, a trifluoromethoxy group, and a formamide group .Physical and Chemical Properties Analysis
This compound has a molecular formula of C16H13F3N2O2S. It has a complexity of 440, a rotatable bond count of 4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure Analysis : The compound has been used in studies to understand molecular conformations and crystal packing. For instance, the structural analysis of certain compounds revealed a specific molecular conformation resembling the letter L and featured intramolecular hydrogen bonds, providing insights into the molecular packing in the solid state through thioamide-N1-H⋯S1(thione) hydrogen bonds, phenyl- and methyl-C–H⋯π(phenyl) interactions (Yeo & Tiekink, 2019). Similarly, studies on N-[(Methylsulfanyl)methyl]benzamide provided insights into the dihedral angles between various molecular groups and the formation of intermolecular hydrogen bonds, showcasing its importance in understanding molecular interactions and packing (Khan et al., 2012).
Synthesis of Thieno[2,3-d]pyrimidine Derivatives : The compound has applications in synthesizing thieno[2,3-d]pyrimidine derivatives. The reaction of related compounds with formamide and various isothiocyanates leads to the formation of thieno[2,3-d]pyrimidine derivatives, hinting at its use in the synthesis of novel compounds with potential therapeutic applications (Abdelrazek, Mohamed, & Elsayed, 2008).
Synthesis of Tetrahydropyrimidine Derivatives : The synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides involves a three-component reaction with a catalyst, indicating its role in creating complex molecules potentially useful in pharmaceuticals (Gein, Zamaraeva, & Dmitriev, 2018).
Antitumor Activity : There's significant research interest in the compound's derivatives for their antitumor activity. Studies have shown that certain derivatives displayed potent anticancer activity against various human cancer cell lines, suggesting its potential role in developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Herbicidal Activities : The compound's derivatives have also been explored for their herbicidal activities. Although some studies indicated that certain derivatives showed no significant herbicidal activities, this line of research is crucial for developing new agricultural chemicals (Yuan-xiang, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methylcarbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-13-8-4-5-11(9-13)10-20-15(24)21-14(22)12-6-2-1-3-7-12/h1-9H,10H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKGHTXZPMZNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)
![1-(2-furylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2609115.png)
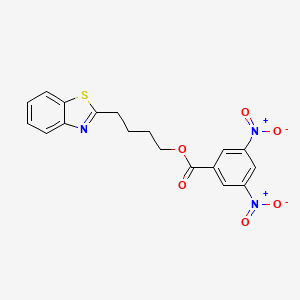
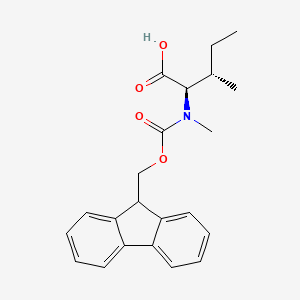

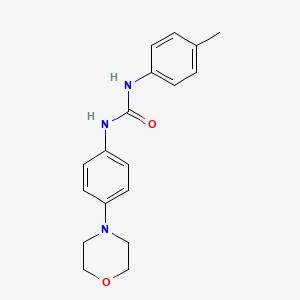
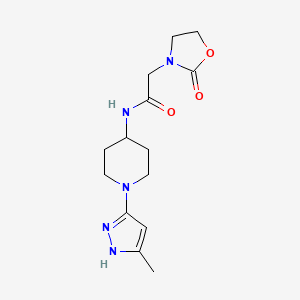
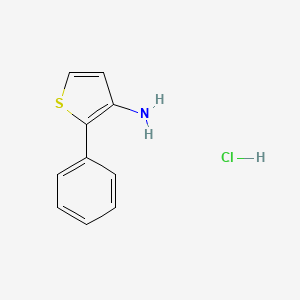
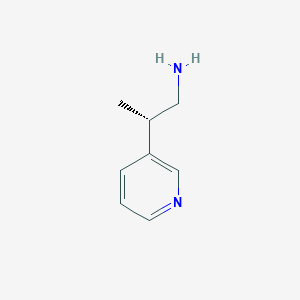
![1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2609125.png)
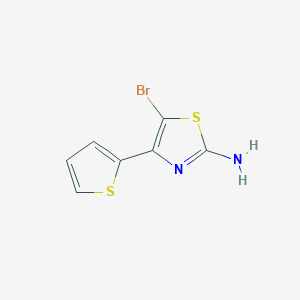

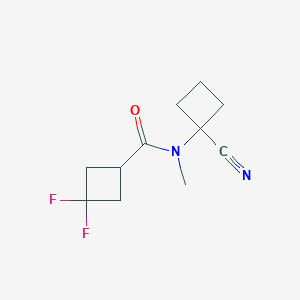
![N-((6-phenylpyrimidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2609133.png)
